2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 2-mercaptoacetamide with 5-phenyl-1-(o-tolyl)-1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 70-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide
- 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- 2-((5-phenyl-1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
Uniqueness
2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group in the o-tolyl moiety can affect the compound’s steric and electronic properties, leading to distinct interactions with molecular targets compared to its analogs.
Biological Activity
2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is an organic compound belonging to the class of imidazole derivatives. Its unique structure, characterized by an imidazole ring and a thioacetamide moiety, suggests potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2OS, with a molecular weight of 352.5 g/mol. The compound features a thioacetate functional group, which is significant for its reactivity and biological activity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor functions, leading to various biological effects including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
- Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells through specific signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 15.0 |
Bacillus subtilis | 10.0 |
Pseudomonas aeruginosa | 20.0 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism involves activation of caspase pathways, leading to programmed cell death.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25.0 |
MCF7 | 30.0 |
These findings suggest that the compound may serve as a lead for developing novel anticancer agents .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of related imidazole derivatives in PC12 cells, indicating that compounds with similar structural features could provide protective benefits against oxidative stress-induced damage .
- Enzyme Inhibition : Research on other thioacetamide derivatives revealed their potential as selective inhibitors for carbonic anhydrase II, suggesting that similar mechanisms might be explored for this compound .
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-7-5-6-10-15(13)21-16(14-8-3-2-4-9-14)11-20-18(21)23-12-17(19)22/h2-11H,12H2,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMYLOYIJMZHNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.